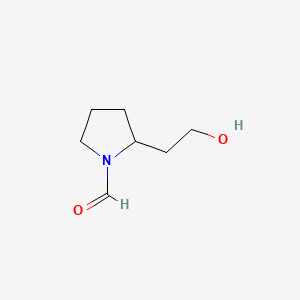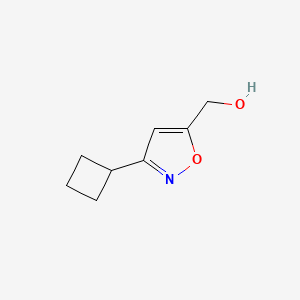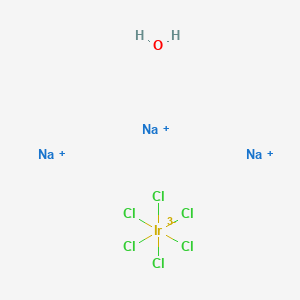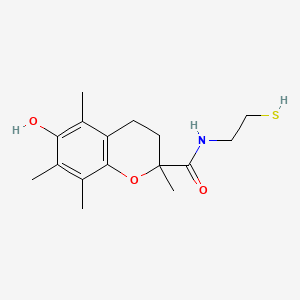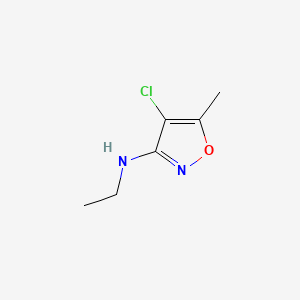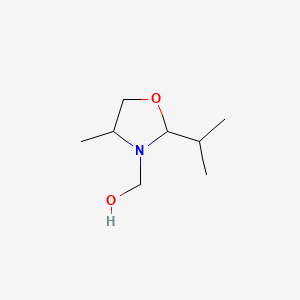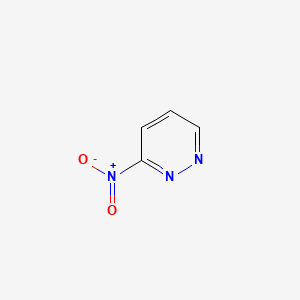
3-Nitropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitropyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O2 and its molecular weight is 125.087. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity : A study found that compounds related to 4-nitropyridazine 1-oxides, which include derivatives of nitropyridazine, demonstrated significant antitumor activity. Among these, 3,6-dimethoxy-4-nitropyridazine 1-oxide was notably effective (Kamiya, Anzai, Nakashima, Sueyoshi, & Tanno, 1977).
Antimicrobial Agents : Research into 3-acetamido-6-alkoxypyridazine derivatives, closely related to 3-Nitropyridazine, showed significant in vitro effects against pathogenic bacteria. This highlights the potential of nitropyridazine derivatives as antimicrobial agents (Horie, 1963).
Visceral Leishmaniasis Drug Candidate : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, structurally related to nitropyridazine, were identified as potential drug candidates for treating visceral leishmaniasis, a severe tropical disease (Thompson et al., 2016).
Insecticidal Activity : The discovery of thiamethoxam, a second-generation neonicotinoid, involved nitropyridazine derivatives. These compounds have shown potent insecticidal activity, offering control over a variety of pests in crop systems (Maienfisch et al., 2001).
Cytotoxic Drugs : Research into [1,3]oxazino fused acridines, which include nitropyridazine derivatives, revealed their potential as cytotoxic drugs against colon carcinoma cell lines. These compounds could be used in targeted cancer therapies (Ouberai, Asche, Carrez, Croisy, Dumy, & Demeunynck, 2006).
Antianginal Nitro Esters : Certain nitro ester derivatives of pyridazine, including this compound, showed potential as antianginal agents with limited systemic hemodynamic effects. These compounds could be significant in treating coronary artery diseases (Benedini, Bertolini, Cereda, Donà, Gromo, Levi, Mizrahi, & Sala, 1995).
Antimicrobial Evaluation : A study synthesized 3-substituted aminopyridazine derivatives, related to this compound, and tested them against various microorganisms, demonstrating their potential antimicrobial properties (Deeb, El-Mariah, & El-Mawgoud, 2015).
Molecular Diode Development : A molecular diode, based on a nitropyridine derivative, was developed that demonstrated charge-induced conformational switching. This could have applications in memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003).
Herbicide Preparation : Research into the synthesis of various pyridazine derivatives, including those with structures similar to this compound, explored their potential as herbicides. These studies contribute to the development of agricultural chemicals (Jojima & Tamura, 1965).
Cancer Research : Studies have investigated the potential carcinogenicity and mutagenicity of N-nitroso-N-methylaminopyridines, including isomers related to this compound, in rats. This research contributes to understanding the potential health risks of these compounds (Preussmann, Habs, & Pool, 1979).
Future Directions
: Kuralt, V., & Frlan, R. (2024). Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis. Antibiotics, 13(3), 252. DOI: 10.3390/antibiotics13030252 : Springer. (2014). Pyridazine and its related compounds. Part 36. Synthesis and … Molecular Diversity, 18(4), 821-827. DOI: 10.1007/s00044-014-1011-3 : Springer. (2023). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine … Journal of the American Society for Mass Spectrometry, 34(12), 2685-2693. DOI: 10.1007/s44211-023-00474-7
Properties
IUPAC Name |
3-nitropyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-2-1-3-5-6-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZYGVOPDOCROF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672299 |
Source


|
| Record name | 3-Nitropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122429-11-2 |
Source


|
| Record name | 3-Nitropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
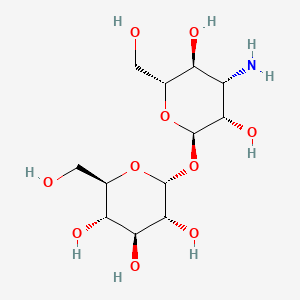
![Tricyclo[2.2.1.02,6]heptane, 1-ethyl-3-(1-methylethoxy)-, stereoisomer (9CI)](/img/no-structure.png)

